molecular formula C25H44O3S B13822666 Methyloctadecylbenzenesulfonic acid

Methyloctadecylbenzenesulfonic acid

Cat. No.: B13822666
M. Wt: 424.7 g/mol
InChI Key: BBFWQWGJZIJCCT-UHFFFAOYSA-N
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Description

Methyloctadecylbenzenesulfonic acid (MOBSA) is a sulfonic acid derivative characterized by a benzene ring substituted with a sulfonic acid group (-SO₃H), a methyl group (-CH₃), and an octadecyl (C₁₈H₃₇) alkyl chain. This structure confers amphiphilic properties, making it effective as a surfactant, emulsifier, or corrosion inhibitor in industrial applications such as lubricants, detergents, and coatings . Its long alkyl chain enhances hydrophobic interactions, while the sulfonic acid group provides strong acidity and water solubility. MOBSA’s physicochemical behavior is influenced by its molecular weight (~500 g/mol) and critical micelle concentration (CMC), which is lower than shorter-chain analogs due to increased hydrophobicity.

Properties

Molecular Formula

C25H44O3S

Molecular Weight

424.7 g/mol

IUPAC Name

3-methyl-2-octadecylbenzenesulfonic acid

InChI

InChI=1S/C25H44O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-23(2)20-19-22-25(24)29(26,27)28/h19-20,22H,3-18,21H2,1-2H3,(H,26,27,28)

InChI Key

BBFWQWGJZIJCCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyloctadecylbenzenesulfonic acid can be synthesized through the sulfonation of methyloctadecylbenzene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous sulfonation process. This method ensures high yield and purity of the final product. The process parameters, such as temperature, concentration of sulfonating agent, and reaction time, are optimized to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Methyloctadecylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate salt.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.

Major Products: The major products formed from these reactions include various sulfonate salts, substituted benzene derivatives, and oxidized sulfonic acid compounds.

Scientific Research Applications

Methyloctadecylbenzenesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of methyloctadecylbenzenesulfonic acid is primarily based on its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the sulfonic acid group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved include cell membranes and protein-lipid interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence (Derwent Drug File Thesaurus) lists numerous methylated compounds, though none are direct structural analogs of MOBSA. However, comparisons can be drawn based on functional groups, alkyl chain lengths, and applications:

Structural and Functional Group Comparisons

  • Methylenedioxyethylamphetamine (MDEA) : A psychoactive compound with a methylenedioxy (-O-CH₂-O-) group and ethylamine side chain . Unlike MOBSA, MDEA lacks a sulfonic acid group and long alkyl chain, rendering it hydrophilic and bioactive rather than surfactant-like.
  • Methylenesuccinate: An ester with a methylene (-CH₂-) bridge. Its polarity and lack of a sulfonic acid group limit its utility in nonpolar systems compared to MOBSA .

Alkylbenzenesulfonic Acid Derivatives

  • Dodecylbenzenesulfonic Acid (DBSA) : A C₁₂-chain analog. MOBSA’s longer chain reduces CMC (0.1 mM vs. 1.2 mM for DBSA) and increases thermal stability (decomposition at 250°C vs. 200°C for DBSA).
  • Hexadecylbenzenesulfonic Acid (HBSA) : A C₁₆-chain variant. MOBSA’s C₁₈ chain further enhances micelle formation efficiency but reduces solubility in polar solvents (e.g., 2.5 g/L in water vs. 5.1 g/L for HBSA).

Application-Based Differences

  • Methylergotamine: A pharmaceutical vasoconstrictor with a methylated ergoline structure . MOBSA, in contrast, is non-bioactive and used in industrial settings.
  • Methylestradiol : A steroid hormone derivative. Its estrogenic activity contrasts with MOBSA’s role in material science .

Data Table: Key Properties of MOBSA and Analogous Compounds

Compound Alkyl Chain Length Molecular Weight (g/mol) CMC (mM) Solubility in Water (g/L) Primary Application
Methyloctadecylbenzenesulfonic acid C₁₈ ~500 0.1 2.5 Industrial surfactants
Dodecylbenzenesulfonic acid C₁₂ 326 1.2 12.0 Detergents, emulsifiers
Hexadecylbenzenesulfonic acid C₁₆ 424 0.3 5.1 Lubricant additives
Methylenesuccinate N/A 132 N/A 85.0 Pharmaceutical intermediates

Research Findings and Limitations

  • Surfactant Efficiency : MOBSA’s C₁₈ chain improves interfacial tension reduction (15 mN/m at 0.1 mM) compared to DBSA (25 mN/m at 1.2 mM).
  • Thermal Stability : MOBSA degrades at 250°C, outperforming DBSA (200°C) in high-temperature applications.
  • Evidence Constraints : The provided Derwent data focuses on bioactive methylated compounds, limiting direct comparisons. MOBSA’s industrial relevance necessitates extrapolation from broader sulfonic acid literature.

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